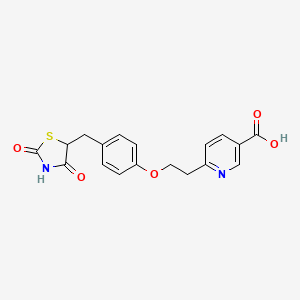
5-Desethyl 5-Carboxy Pioglitazone
Overview
Description
5-Desethyl 5-Carboxy Pioglitazone: is a derivative of pioglitazone, a thiazolidinedione class compound primarily used as an antihyperglycemic agent. This compound is characterized by its molecular formula C18H16N2O5S and a molecular weight of 372.40 g/mol
Mechanism of Action
Target of Action
The primary target of 5-Desethyl 5-Carboxy Pioglitazone is the peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver .
Mode of Action
this compound is a selective agonist at PPARγ . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production . This interaction with its targets results in improved insulin sensitivity and the enhanced uptake of blood glucose .
Biochemical Pathways
The activation of PPARγ by this compound affects numerous metabolic processes, most notably lipid and glucose homeostasis . It modulates the transcription of the genes involved in the control of glucose and lipid metabolism in the muscle, adipose tissue, and the liver .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve promoting insulin sensitivity and improving the uptake of blood glucose . This results in better control of glucose and lipid metabolism, which is beneficial for managing conditions like type 2 diabetes mellitus .
Biochemical Analysis
Biochemical Properties
It is known that Pioglitazone, the parent compound, interacts with peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . The activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production .
Cellular Effects
Pioglitazone has been shown to reduce proliferative and invasive abilities and induce apoptosis of non-small cell lung cancer (NSCLC) cells . It also affects the TGFβ pathway, which is important in the epithelial-to-mesenchymal transition (EMT) process, by down-regulating TGFβR1 and SMAD3 mRNA expression .
Molecular Mechanism
Pioglitazone is a selective agonist at PPARγ . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production .
Temporal Effects in Laboratory Settings
Pioglitazone has been shown to reduce proliferative and invasive abilities and induce apoptosis of NSCLC cells .
Dosage Effects in Animal Models
Pioglitazone has been shown to have anti-inflammatory activity in a high sucrose diet animal model .
Metabolic Pathways
Two novel metabolic pathways for Pioglitazone in hepatocytes have been proposed: 1) N-glucuronidation of the thiazolidinedione ring of Pioglitazone to form a metabolite followed by hydrolysis to another metabolite, and methylation of the mercapto group of the thiazolidinedione ring-opened mercapto .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Desethyl 5-Carboxy Pioglitazone involves multiple steps, starting from pioglitazone. The process typically includes the removal of the ethyl group and the introduction of a carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle complex organic synthesis. The process involves large-scale reactions with stringent quality control measures to ensure consistency and safety. The use of advanced technologies, such as high-performance liquid chromatography (HPLC), is common to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Desethyl 5-Carboxy Pioglitazone can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 5-Desethyl 5-Carboxy Pioglitazone is used as a reference standard for analytical method development and validation. It is also employed in the study of reaction mechanisms and the synthesis of related compounds .
Biology: Biologically, this compound is used to investigate its effects on cellular processes and metabolic pathways. It serves as a tool to understand the role of thiazolidinediones in regulating glucose and lipid metabolism .
Medicine: In medical research, this compound is studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes and related metabolic disorders. Its effects on insulin sensitivity and glucose homeostasis are of significant interest .
Industry: Industrially, this compound is utilized in the development of new pharmaceuticals and as a quality control standard in the production of pioglitazone-based medications .
Comparison with Similar Compounds
Pioglitazone: The parent compound, used as an antihyperglycemic agent.
Rosiglitazone: Another thiazolidinedione with similar effects on insulin sensitivity.
Troglitazone: A related compound with a similar mechanism of action but withdrawn from the market due to safety concerns.
Uniqueness: 5-Desethyl 5-Carboxy Pioglitazone is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, pioglitazone.
Properties
IUPAC Name |
6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c21-16-15(26-18(24)20-16)9-11-1-5-14(6-2-11)25-8-7-13-4-3-12(10-19-13)17(22)23/h1-6,10,15H,7-9H2,(H,22,23)(H,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOBZACXYXBLIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661887 | |
| Record name | 6-(2-{4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy}ethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186751-40-6 | |
| Record name | 3-Pyridinecarboxylic acid, 6-(2-(4-((2,4-dioxo-5-thiazolidinyl)methyl)phenoxy)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186751406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2-{4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy}ethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PYRIDINECARBOXYLIC ACID, 6-(2-(4-((2,4-DIOXO-5-THIAZOLIDINYL)METHYL)PHENOXY)ETHYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3ETW7RPG7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


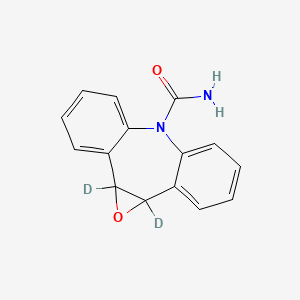
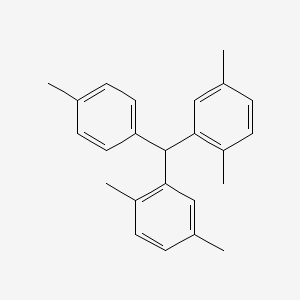
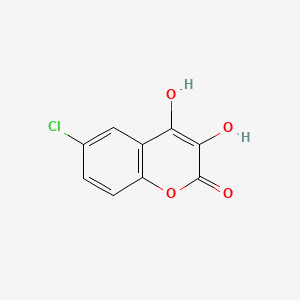
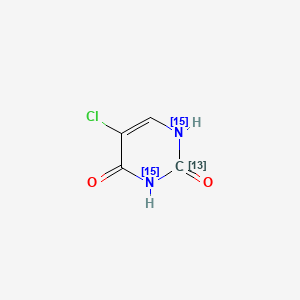
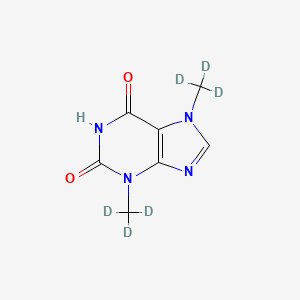
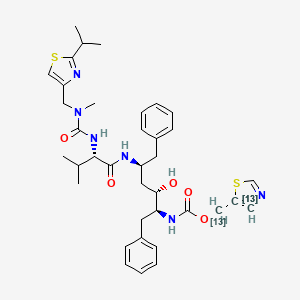
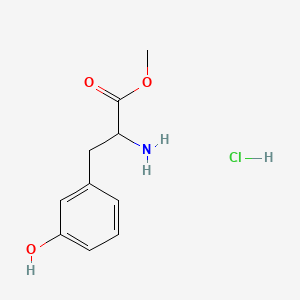
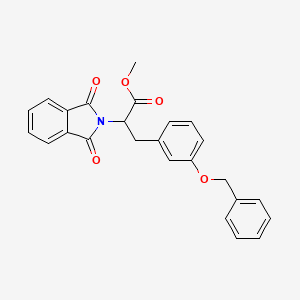
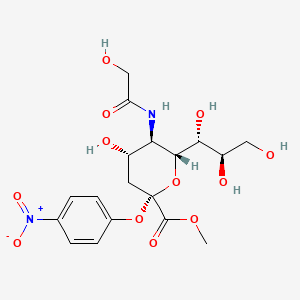

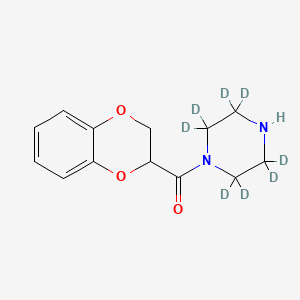
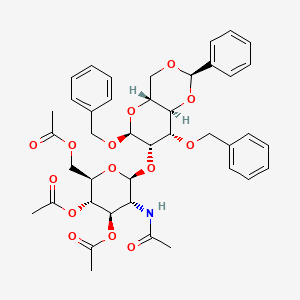

![1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI)](/img/structure/B563457.png)
